5-(3-Methoxyphenyl)cyclohexane-1,3-dione hydrate chemical properties
5-(3-Methoxyphenyl)cyclohexane-1,3-dione hydrate chemical properties
An In-Depth Technical Guide to the Chemical Properties of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione Hydrate
Abstract
5-(3-Methoxyphenyl)cyclohexane-1,3-dione hydrate is a substituted β-dicarbonyl compound of significant interest to the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its unique structural architecture, featuring a reactive cyclohexane-1,3-dione core and a methoxyphenyl substituent, positions it as a versatile precursor for the synthesis of complex heterocyclic systems and pharmacologically active molecules. This guide provides a comprehensive analysis of its chemical properties, including its molecular structure, tautomeric nature, anticipated spectroscopic characteristics, and key reactivity patterns. Furthermore, it outlines a plausible synthetic strategy, discusses its potential applications as a scaffold in drug discovery, and details essential safety and handling protocols. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this valuable chemical entity.
Molecular Identity and Physicochemical Properties
The foundational characteristics of a compound dictate its behavior in chemical and biological systems. This section details the fundamental identity and physical properties of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione hydrate.
Nomenclature and Chemical Identifiers
Precise identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 5-(3-methoxyphenyl)cyclohexane-1,3-dione hydrate | |
| CAS Number | 1255717-24-8 | [1][2] |
| Molecular Formula | C₁₃H₁₆O₄ | [1] |
| Molecular Weight | 236.26 g/mol | [1] |
| SMILES String | COC1=CC=CC(=C1)C2CC(=O)CC(=O)C2.O | [1] |
| InChI Key | VZKCVPJBIRYSNF-UHFFFAOYSA-N |
Core Structure and Keto-Enol Tautomerism
Like most β-dicarbonyl compounds, 5-(3-methoxyphenyl)cyclohexane-1,3-dione exists in a dynamic equilibrium between its diketo form and a more stable enol tautomer.[3] The acidity of the α-proton on the carbon situated between the two carbonyl groups (C2) facilitates this transformation. The resulting enol form is stabilized by intramolecular hydrogen bonding and conjugation of the C=C double bond with the remaining carbonyl group, creating a vinylogous acid system. This tautomerism is a defining chemical property, fundamentally influencing the compound's reactivity and spectroscopic signature.
Caption: Keto-Enol equilibrium of the core structure.
Physical and Storage Properties
The physical state and stability of the compound are crucial for experimental design and long-term viability. While detailed analytical data for this specific compound is limited as it is primarily supplied for early discovery research, its properties can be inferred from its structure and data on analogous compounds.
| Property | Description | Source(s) |
| Appearance | Solid form. | |
| Solubility | The parent cyclohexane-1,3-dione is slightly soluble in water but soluble in organic solvents like ethanol, ether, and chloroform.[4] Similar solubility is expected for this derivative. | |
| Storage | Recommended to be stored sealed in a dry environment at 2-8°C for optimal stability. | [1] |
Synthesis and Characterization
The synthesis of 5-aryl-cyclohexane-1,3-diones is well-established in organic chemistry. This section proposes a robust synthetic pathway and discusses the expected analytical signatures for structural verification.
Retrosynthetic Analysis and Synthetic Strategy
A logical and efficient synthesis can be designed through retrosynthesis. The target molecule can be constructed via a Michael-Dieckmann condensation sequence. The primary disconnection is the Michael addition of a malonic ester to an α,β-unsaturated ketone (a chalcone derivative), followed by an intramolecular Dieckmann cyclization and subsequent hydrolysis/decarboxylation. This is a classic and reliable method for forming the cyclohexane-1,3-dione ring system.[5]
Caption: Retrosynthetic pathway for the target molecule.
Exemplary Synthetic Protocol
This protocol is a self-validating system based on established literature procedures for analogous compounds, ensuring a high probability of success.
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Step 1: Michael Addition.
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To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add diethyl malonate (1.0 eq) dropwise at 0°C.
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Stir the resulting solution for 30 minutes to ensure complete formation of the enolate.
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Add a solution of 3-methoxycinnamaldehyde (1.0 eq) in ethanol dropwise, maintaining the temperature at 0°C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress can be monitored by TLC.
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Causality: Sodium ethoxide is a strong base used to deprotonate the acidic α-hydrogen of diethyl malonate, generating the nucleophilic enolate required for the conjugate addition to the α,β-unsaturated aldehyde.
-
-
Step 2: Dieckmann Condensation, Hydrolysis, and Decarboxylation (One-Pot).
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To the reaction mixture from Step 1, add a second portion of sodium ethoxide (1.5 eq).
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Heat the mixture to reflux for 4-6 hours to induce intramolecular Dieckmann condensation.
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Causality: The second equivalent of base promotes the intramolecular cyclization of the Michael adduct to form the cyclic β-keto ester. Reflux provides the necessary activation energy.
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Cool the reaction mixture and add an aqueous solution of sodium hydroxide (e.g., 4M, 4.0 eq). Heat to reflux for 4 hours to hydrolyze the esters.
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Cool the mixture to 0°C and carefully acidify with concentrated hydrochloric acid to a pH of ~1-2.
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Gently heat the acidic mixture to 50-60°C for 1-2 hours until gas evolution (CO₂) ceases, indicating complete decarboxylation.
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Cool the solution, and the product will often precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
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Anticipated Spectroscopic Characterization
Although specific experimental data from suppliers is often not provided for such research chemicals, the structure allows for the confident prediction of its key spectroscopic features.
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons (Ar-H): Multiple signals between δ 6.8-7.4 ppm. - Enolic Proton (-OH): A broad singlet, typically δ > 10 ppm, which is D₂O exchangeable. - Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm. - Cyclohexane Ring Protons: Complex multiplets between δ 2.0-3.5 ppm. |
| ¹³C NMR | - Carbonyl Carbons (C=O): Signals in the range of δ 190-205 ppm. - Enolic Carbons (C=C-O): Signals around δ 100 ppm and δ 180-190 ppm. - Aromatic Carbons: Signals between δ 110-160 ppm, with the C-OCH₃ carbon at the downfield end (~160 ppm). - Methoxy Carbon (-OCH₃): A signal around δ 55 ppm. - Aliphatic Carbons: Signals in the δ 20-50 ppm range. |
| FT-IR (cm⁻¹) | - O-H Stretch: Broad band from 3200-2500 cm⁻¹ (intramolecular H-bonded enol) and a sharper band around 3400 cm⁻¹ from the water of hydration. - C-H Stretch: ~3050 cm⁻¹ (aromatic) and 2950-2850 cm⁻¹ (aliphatic). - C=O Stretch: Strong absorption around 1610-1580 cm⁻¹ (conjugated ketone/enol system). - C=C Stretch: Absorption around 1560 cm⁻¹. - C-O Stretch: Strong absorption around 1250 cm⁻¹ (aryl ether). |
| Mass Spec (ESI-) | - [M-H]⁻: Expected at m/z 217.08 (for the non-hydrated molecule, C₁₃H₁₄O₃). The hydrate water is typically lost during ionization. |
Chemical Reactivity and Mechanistic Considerations
The synthetic utility of 5-(3-methoxyphenyl)cyclohexane-1,3-dione stems from its multiple reactive sites, making it a powerful intermediate.
Acidity and Enolate Chemistry
The protons on the carbon atom flanked by the two carbonyls (C2) are significantly acidic (pKa of the parent cyclohexane-1,3-dione is 5.26[3]). Treatment with a base readily generates a stabilized enolate, which is a potent carbon nucleophile. This allows for a wide range of C-C bond-forming reactions, including:
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Alkylation: Reaction with alkyl halides to introduce substituents at the C2 position.
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Acylation: Reaction with acyl chlorides or anhydrides.
Utility in Heterocycle Synthesis
The cyclohexane-1,3-dione scaffold is a cornerstone in the synthesis of diverse heterocyclic systems.[6] Its ability to act as a binucleophile makes it ideal for condensation reactions with various electrophiles. For instance, it can participate in multi-component reactions to form medicinally relevant scaffolds like pyridines, quinolines, and pyrans.[7][8]
Caption: General scheme for heterocycle synthesis.
Applications in Research and Drug Discovery
The cyclohexane-1,3-dione moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[6][9]
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Pharmaceutical Intermediates: This class of compounds serves as a key building block for synthesizing drugs with anti-inflammatory, anticancer, and antihistamine properties.[4][9] The 3-methoxyphenyl group is also a common feature in many bioactive molecules, making this specific derivative a highly relevant starting material for creating libraries of potential drug candidates.
-
Kinase Inhibitors: The dione scaffold has been successfully utilized in the synthesis of compounds that act as kinase inhibitors, which are crucial in modern cancer therapy.[10]
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Agrochemicals: Many potent herbicides and pesticides are derived from cyclohexane-1,3-dione structures, highlighting their broad utility in different sectors of the chemical industry.[9][11]
Safety and Handling
Proper handling is essential to ensure laboratory safety. The available data indicates the following hazards and precautions.
Hazard Identification
The compound is classified with the following GHS hazards:
| GHS Classification | Code | Description | Source(s) |
| Pictogram | GHS07 | Exclamation Mark | |
| Signal Word | Warning | ||
| Hazard Statement | H302 | Harmful if swallowed | |
| Hazard Class | Acute Tox. 4 Oral | Acute Toxicity (Oral), Category 4 | |
| Water Hazard Class | WGK 3 | Severely hazardous for water |
Recommended Handling and Storage
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid ingestion and inhalation. Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
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Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated place. As recommended by suppliers, storage at 2-8°C is ideal.[1]
Conclusion
5-(3-Methoxyphenyl)cyclohexane-1,3-dione hydrate is more than a simple organic molecule; it is a highly functionalized and reactive platform for chemical innovation. Its properties, dominated by keto-enol tautomerism and the acidity of its α-protons, make it an exceptionally versatile intermediate. For researchers in drug discovery and synthetic chemistry, this compound offers a reliable starting point for the construction of complex molecular architectures with significant potential for biological activity. A thorough understanding of its synthesis, reactivity, and handling is paramount to unlocking its full potential in scientific research.
References
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- Reddy, et al. (2014). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
- Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667.
- Sharma, D., et al. (2023). β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- BLDpharm. (n.d.). 5-(3-Methoxyphenyl)cyclohexane-1,3-dione hydrate.
- Sharma, D., et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products.
- Wikipedia. (n.d.). 1,3-Cyclohexanedione.
- Bell, G. A., & Temple, R. W. (1986). Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor.
- Mohareb, R. M., et al. (2022). Multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives with c-Met enzymatic activity, anti-prostate, anti-proliferative and tyrosine kinase activities. Bulletin of the Chemical Society of Ethiopia, 36(1).
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